molecular formula C15H10Cl2O4 B6410980 5-Chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid CAS No. 1261917-38-7

5-Chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6410980
CAS No.: 1261917-38-7
M. Wt: 325.1 g/mol
InChI Key: JEZINRHHSUDMKB-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11ClO4 It is a derivative of benzoic acid, characterized by the presence of chloro and methoxycarbonyl groups on the benzene ring

Properties

IUPAC Name

3-chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c1-21-15(20)12-7-8(2-3-13(12)17)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZINRHHSUDMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692049
Record name 4',5-Dichloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-38-7
Record name 4',5-Dichloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and purity. The process typically requires careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro and methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-Chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid
  • 3-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid
  • 5-Chloro-3-(4-methoxyphenyl)benzoic acid

Uniqueness

5-Chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both chloro and methoxycarbonyl groups on the benzene ring. This combination of functional groups imparts specific chemical and physical properties, making it distinct from other similar compounds.

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